Methyl 2-(3-bromophenyl)-2,2-difluoroacetate
Overview
Description
Methyl 2-(3-bromophenyl)-2,2-difluoroacetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the third position and two fluorine atoms at the second position of the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(3-bromophenyl)-2,2-difluoroacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-(3-bromophenyl)-2,2-difluoroacetic acid+methanolH2SO4Methyl 2-(3-bromophenyl)-2,2-difluoroacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide (NaOCH3) in methanol at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(3-bromophenyl)-2,2-difluoroethanol.
Oxidation: Formation of 2-(3-bromophenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
Methyl 2-(3-bromophenyl)-2,2-difluoroacetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chlorophenyl)-2,2-difluoroacetate
- Methyl 2-(3-fluorophenyl)-2,2-difluoroacetate
- Methyl 2-(3-iodophenyl)-2,2-difluoroacetate
Uniqueness
Methyl 2-(3-bromophenyl)-2,2-difluoroacetate is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2,2-difluoroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWJHBFWSQPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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